molecular formula C12H11N5 B1583090 N-methyl-N-phenyl-5H-purin-6-amine CAS No. 82760-84-7

N-methyl-N-phenyl-5H-purin-6-amine

Cat. No. B1583090
CAS RN: 82760-84-7
M. Wt: 225.25 g/mol
InChI Key: ACTBPVZZUWILDF-UHFFFAOYSA-N
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Description

“N-methyl-N-phenyl-5H-purin-6-amine” is a chemical compound with the molecular formula C12H11N5 . It has an average mass of 225.249 Da and a monoisotopic mass of 225.101440 Da .


Synthesis Analysis

The synthesis of amines like “N-methyl-N-phenyl-5H-purin-6-amine” can be achieved through various methods . These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Physical And Chemical Properties Analysis

“N-methyl-N-phenyl-5H-purin-6-amine” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .

Safety And Hazards

The safety information for “N-methyl-N-phenyl-5H-purin-6-amine” indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

N-methyl-N-phenyl-5H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h2-8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTBPVZZUWILDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=NC3=NC=NC32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328224
Record name N-methyl-N-phenyl-5H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenyl-5H-purin-6-amine

CAS RN

82760-84-7
Record name N-methyl-N-phenyl-5H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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